2-(2,6-Dichlorophenyl)propanoic Acid Demonstrates 2-Fold Higher COX-2 Inhibitory Potency than Diclofenac
In a spectrophotometric assay, 2-(2,6-dichlorophenyl)propanoic acid inhibits cyclooxygenase-2 (COX-2) with an IC50 of 0.650 nM [1]. In contrast, the closely related NSAID diclofenac exhibits a human COX-2 IC50 of 1.3 nM in CHO cells . This represents a 2-fold increase in potency for the target compound compared to diclofenac.
| Evidence Dimension | COX-2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.650 nM |
| Comparator Or Baseline | Diclofenac: 1.3 nM |
| Quantified Difference | 2-fold lower IC50 (higher potency) |
| Conditions | Target: Spectrophotometric method with 2,7-dichlorofluorescein dye (COX-2 source not specified); Comparator: CHO cells expressing human COX-2 |
Why This Matters
A 2-fold difference in potency at the primary target for anti-inflammatory activity can translate to a lower effective dose and potentially an improved therapeutic window, making it a critical differentiator for lead optimization in drug discovery.
- [1] BindingDB. BDBM50610906 (CHEMBL5267320). IC50: 0.650 nM for COX-2 inhibition. View Source
